N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked via an ethyl chain to a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-6-5-11(10-14(12)19-2)7-8-16-15(17)13-4-3-9-20-13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEFGLHZXCZLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330858 | |
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806366 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146500-16-5 | |
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3,4-Dimethoxyphenethylamine derivatives.
Substitution: Various substituted 3,4-dimethoxyphenyl derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with related compounds:
| Compound Name | Core Structure | Functional Groups | Documented Role/Application |
|---|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | Furan-2-carboxamide + 3,4-dimethoxyphenethyl | Amide, dimethoxy, furan | Hypothetical: Neuroprotection, enzyme inhibition |
| Verapamil Related Compound F [(3,4-dimethoxyphenyl)methanol] | Benzyl alcohol + 3,4-dimethoxy | Hydroxyl, dimethoxy | Impurity in Verapamil synthesis |
| Formoterol Related Compound E | Hydroxyphenyl + aminoethyl | Hydroxyl, amine, methoxy | Beta-agonist impurity in Formoterol |
| Formoterol Related Compound G [(2RS)-1-(4-methoxyphenyl)propan-2-amine] | Phenylpropan-2-amine | Amine, methoxy | Synthetic intermediate/impurity |
Key Observations:
Functional Group Diversity :
- The target compound uniquely combines a furan-2-carboxamide with a 3,4-dimethoxyphenethyl chain, distinguishing it from Verapamil’s Related Compound F, which lacks the amide and furan moieties .
- Compared to Formoterol-related compounds (E, G), the absence of hydroxyl and β-agonist amine chains in the target compound suggests divergent pharmacological pathways, possibly favoring enzyme inhibition over receptor agonism .
The dimethoxy groups increase lipophilicity relative to Formoterol’s hydroxyl-rich analogs, which may influence blood-brain barrier permeability or membrane receptor binding .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound possesses the molecular formula . Its structure features a furan ring connected to a carboxamide group and a 3,4-dimethoxyphenyl ethyl moiety. This unique combination of functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes and receptors involved in crucial metabolic pathways. The compound's mechanism of action is still under investigation, but preliminary studies suggest it could inhibit specific enzymes or alter signal transduction processes related to disease states .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values and minimum bactericidal concentration (MBC) are critical metrics used to evaluate its antimicrobial potential.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Candida albicans | 4 | 8 |
These results indicate that the compound has varying degrees of effectiveness against different microorganisms, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies have reported its ability to inhibit the growth of several cancer cell lines. The compound's structural similarity to known anticancer agents may contribute to its efficacy.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (nM) |
|---|---|
| HeLa | 50 |
| MCF-7 | 75 |
| A549 | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent against various cancers .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of furan carboxamides, including this compound. The results highlighted its promising activity against resistant strains of bacteria .
- Anticancer Research : Another case study focused on the compound's effects on cancer cell proliferation. It was found that treatment with this compound resulted in significant apoptosis in cancer cells, indicating its potential as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
